
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C22H48ClNO3. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is often used in formulations requiring emulsification, dispersion, and stabilization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride typically involves the reaction of hexadecan-1-amine with ethylene oxide, followed by quaternization with hydrochloric acid. The reaction conditions generally include:
Reaction with Ethylene Oxide: Hexadecan-1-amine is reacted with ethylene oxide under controlled temperature and pressure to form N,N,N-Tris(2-hydroxyethyl)hexadecan-1-amine.
Quaternization: The resulting amine is then quaternized with hydrochloric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.
Purification: The product is purified through distillation or crystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, typically under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted amines.
Applications De Recherche Scientifique
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and other biological applications due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial formulations.
Industry: Utilized in the production of cosmetics, detergents, and other household products.
Mécanisme D'action
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride primarily involves its surfactant properties. It reduces surface tension, allowing for better emulsification and dispersion of compounds. The molecular targets include lipid membranes and other hydrophobic surfaces, where it can interact and stabilize emulsions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium bromide: Similar in structure but with a bromide ion instead of chloride.
N,N,N-Tris(2-hydroxyethyl)octadecan-1-aminium chloride: Similar structure with an octadecyl chain instead of hexadecyl.
Uniqueness
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride is unique due to its specific chain length and chloride ion, which confer distinct surfactant properties and solubility characteristics compared to its analogs.
Propriétés
Numéro CAS |
120857-28-5 |
|---|---|
Formule moléculaire |
C22H48ClNO3 |
Poids moléculaire |
410.1 g/mol |
Nom IUPAC |
hexadecyl-tris(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C22H48NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(17-20-24,18-21-25)19-22-26;/h24-26H,2-22H2,1H3;1H/q+1;/p-1 |
Clé InChI |
OEQSUXRVGXAYOI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


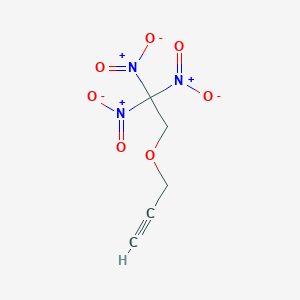
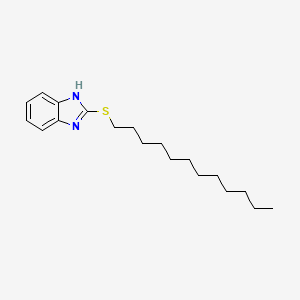
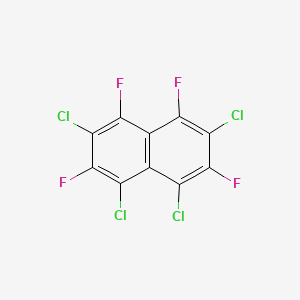
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
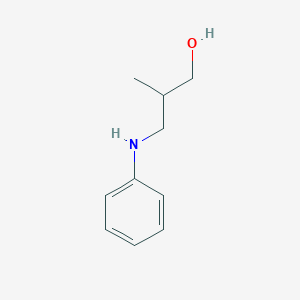
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
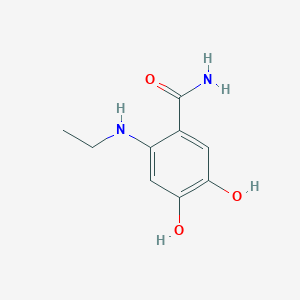
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
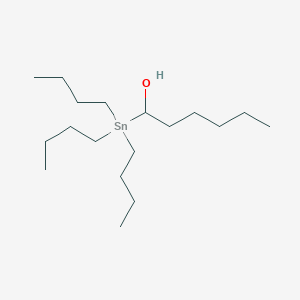
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)

